Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Description
The compound "Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate" (IUPAC name) is a disodium salt of uridine diphosphate glucose (UDP-glucose), a nucleotide sugar critical in carbohydrate metabolism and glycosylation processes. Its molecular formula is C₉H₁₁N₂Na₃O₁₂P₂, with a molecular weight of 470.11 g/mol . Structurally, it consists of a uracil base (2,4-dioxopyrimidin-1-yl) linked to a ribose moiety (3,4-dihydroxyoxolan-2-yl) and a diphosphate group, with two sodium counterions and hydration water . UDP-glucose serves as a glycosyl donor in enzymatic reactions, particularly in glycogen synthesis and the formation of glycoproteins and glycolipids .
Properties
Molecular Formula |
C9H13N2Na2O10P |
|---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2 |
InChI Key |
DXOORDQZBSXBBP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine monophosphate is synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly efficient, increasing the reaction rate by 10^17-fold compared to the uncatalyzed reaction .
Industrial Production Methods
Industrial production of uridine monophosphate involves the fermentation of specific strains of microorganisms, such as Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of uridine monophosphate, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine monophosphate undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into uridine and phosphate.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP and kinase enzymes.
Hydrolysis: Requires water and specific hydrolase enzymes.
Glycosylation: Utilizes glycosyltransferase enzymes and sugar donors.
Major Products
Phosphorylation: Produces uridine diphosphate and uridine triphosphate.
Hydrolysis: Yields uridine and inorganic phosphate.
Glycosylation: Forms glycosylated uridine derivatives.
Scientific Research Applications
Uridine monophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential in enhancing cognitive function and treating metabolic disorders.
Industry: Utilized in the production of RNA-based products and as a nutritional supplement.
Mechanism of Action
Uridine monophosphate exerts its effects by participating in the synthesis of RNA. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA strands. Additionally, uridine monophosphate is involved in the regulation of various metabolic pathways, including the synthesis of pyrimidine nucleotides .
Comparison with Similar Compounds
Table 1: Key Properties of Nucleotide Derivatives
Detailed Analysis
Uracil vs. Purine Derivatives
- Target Compound (UDP-glucose) : Contains a uracil base , which facilitates interactions with enzymes like glycosyltransferases. The diphosphate group enhances reactivity in glycosidic bond formation .
- GMP and ATP: Feature purine bases (guanine/adenine), which confer distinct hydrogen-bonding capabilities. GMP’s amino and carbonyl groups stabilize interactions in RNA, while ATP’s adenine enables high-energy phosphate transfer .
Phosphate Group Variations
- Monophosphates (GMP, NMN): Single phosphate limits their role to structural or signaling functions (e.g., NMN in NAD+ synthesis) .
- Diphosphates (UDP-glucose) : The diphosphate bridge is critical for enzymatic recognition in carbohydrate metabolism .
- Triphosphates (ATP, UTP) : Triphosphate chains store energy (ATP) or serve as RNA precursors (UTP) .
Sodium Counterions and Solubility
- The disodium form in UDP-glucose and GMP enhances water solubility (>50 g/L for GMP ), crucial for biological fluids. By contrast, the triethylamine salt in brominated UDP derivatives improves stability in organic solvents .
Research Findings and Industrial Relevance
- Biosynthetic Pathways : UDP-glucose is synthesized via UDP-glucose pyrophosphorylase, a key enzyme in glycogen metabolism. Mutations in this pathway are linked to glycogen storage diseases .
- GMP in Food Industry: GMP’s disodium salt is a safe flavor enhancer (E626), approved by regulatory bodies due to its non-toxic profile and absence of antibiotic residues .
- NMN and Aging : NMN supplementation boosts NAD+ levels, showing promise in mitigating age-related metabolic decline .
Biological Activity
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate (commonly referred to as disodium uridine-5'-monophosphate or disodium UMP) is a nucleotide analog known for its significant biological activity. This compound is particularly important in various biochemical pathways and has been studied for its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H13N2Na2O10P
- Molecular Weight : 386.16 g/mol
- IUPAC Name : this compound
The structure of disodium UMP consists of a uridine base linked to a phosphate group, which is essential for its biological functions. The presence of the dioxopyrimidine moiety contributes to its interaction with various biological targets.
Disodium UMP acts primarily as an agonist for purinergic receptors, particularly the P2Y6 receptor. This receptor is involved in numerous physiological processes, including:
- Cell Signaling : Activation of P2Y6 can modulate intracellular calcium levels and influence various signaling pathways.
- Inflammation Modulation : By activating purinergic receptors, disodium UMP may play a role in regulating inflammatory responses.
- Neuroprotection : Some studies suggest that disodium UMP may have neuroprotective effects, potentially benefiting conditions like neurodegeneration.
Pharmacological Properties
Disodium UMP exhibits several pharmacological properties that underline its therapeutic potential:
- Antagonistic Activity : It has been shown to act as a competitive antagonist at P2Y14 receptors, which could modulate immune responses and cellular proliferation.
- Endogenous Agonist : As an endogenous agonist for P2Y6 receptors, it can enhance cell survival and proliferation under certain conditions.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that disodium UMP could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the activation of P2Y6 receptors, leading to increased intracellular calcium levels and subsequent activation of survival pathways. -
Inflammation and Immune Response :
Research indicated that disodium UMP could reduce the production of pro-inflammatory cytokines in macrophages through P2Y6 receptor activation. This suggests a potential role in managing inflammatory diseases. -
Cancer Research :
Preliminary studies have shown that disodium UMP may inhibit tumor growth in specific cancer models by modulating purinergic signaling pathways. This could lead to new therapeutic strategies for cancer treatment.
Summary of Key Findings
| Study Focus | Key Findings |
|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress-induced apoptosis |
| Inflammation | Reduces pro-inflammatory cytokine production |
| Cancer Research | Inhibits tumor growth via purinergic signaling modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
